molecular formula C12H21NO2 B11785852 Ethyl 1-(piperidin-1-ylmethyl)cyclopropanecarboxylate

Ethyl 1-(piperidin-1-ylmethyl)cyclopropanecarboxylate

Cat. No.: B11785852
M. Wt: 211.30 g/mol
InChI Key: JTVLFSJQTXVKLU-UHFFFAOYSA-N
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Description

Ethyl 1-(piperidin-1-ylmethyl)cyclopropanecarboxylate is a chemical compound with the molecular formula C12H21NO2. It is known for its unique structure, which includes a cyclopropane ring and a piperidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(piperidin-1-ylmethyl)cyclopropanecarboxylate typically involves the reaction of ethyl cyclopropanecarboxylate with piperidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: Ethyl cyclopropanecarboxylate and piperidine.

    Catalyst: Acidic or basic catalysts can be used to promote the reaction.

    Solvent: Common solvents include ethanol or methanol.

    Reaction Conditions: The reaction mixture is typically heated to a temperature range of 50-100°C for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(piperidin-1-ylmethyl)cyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine moiety, where nucleophiles replace the piperidine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

Ethyl 1-(piperidin-1-ylmethyl)cyclopropanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(piperidin-1-ylmethyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The piperidine moiety can interact with receptors or enzymes, leading to various biological effects. The cyclopropane ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyclopropanecarboxylate: Lacks the piperidine moiety, making it less versatile in biological applications.

    Piperidine derivatives: Compounds like piperidine itself or substituted piperidines have different chemical properties and applications.

Uniqueness

Ethyl 1-(piperidin-1-ylmethyl)cyclopropanecarboxylate is unique due to the combination of the cyclopropane ring and the piperidine moiety. This combination imparts distinct chemical and biological properties, making it valuable in various research fields .

Properties

IUPAC Name

ethyl 1-(piperidin-1-ylmethyl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-2-15-11(14)12(6-7-12)10-13-8-4-3-5-9-13/h2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVLFSJQTXVKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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